molecular formula C9H5F3N2O2 B2512705 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid CAS No. 959236-67-0

5-(trifluoromethyl)-1H-indazole-3-carboxylic acid

Cat. No. B2512705
CAS RN: 959236-67-0
M. Wt: 230.146
InChI Key: KEIWGKWVIMXMQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, along with the trifluoromethyl and carboxylic acid functional groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the indazole ring and the functional groups present. The trifluoromethyl group is generally considered electron-withdrawing, which could influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Characterization

  • 5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule derived from 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid, is used in synthesizing peptidomimetics or biologically active compounds based on the triazole scaffold. This synthesis is achieved through ruthenium-catalyzed cycloaddition, highlighting the compound's role in developing bioactive molecules and HSP90 inhibitors (Ferrini et al., 2015).

Structural and Physical Properties

  • The structural attributes of NH-indazoles, including the trifluoromethyl variant, have been explored through X-ray crystallography. This research provides insights into the molecular and supramolecular structures, aiding in understanding the compound's behavior in various applications (Teichert et al., 2007).

Medicinal Chemistry and Catalysis

  • Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, which share structural similarities with this compound, have been developed. These compounds, featuring the triazole moiety, are potential candidates in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Antimicrobial Applications

  • Substituted 1,2,3-triazoles derived from related compounds have demonstrated antimicrobial activity. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Holla et al., 2005).

Fluorinated Indazole Derivatives

  • The transformation of trifluoromethylpyrazoles into corresponding NH-pyrazole-3/5-carboxylic acids showcases the versatility of fluorinated indazole derivatives in synthesizing various bioactive compounds (Ermolenko et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential uses in various industries, and conducting safety and efficacy tests .

properties

IUPAC Name

5-(trifluoromethyl)-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(8(15)16)14-13-6/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIWGKWVIMXMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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